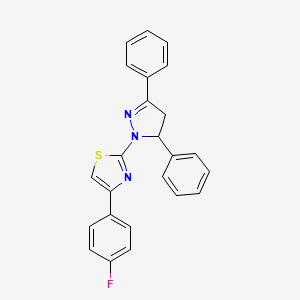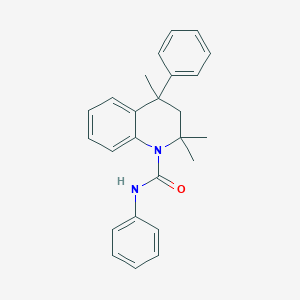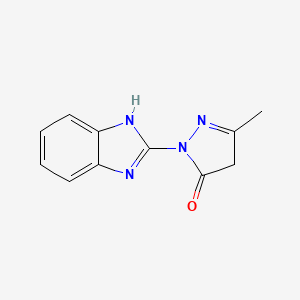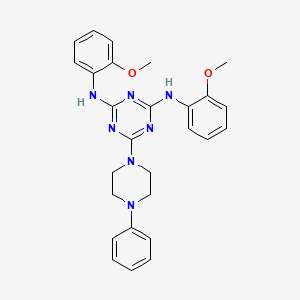![molecular formula C22H23N5O2 B11035446 2-(7-amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11035446.png)
2-(7-amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl)-N-(3,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s full name is quite a mouthful, so let’s refer to it as “Compound X” for simplicity.
- Compound X belongs to the class of diterpenoids, which are natural products found in various plants.
- These compounds play essential roles in plant defense mechanisms and have attracted scientific interest due to their diverse biological activities.
Preparation Methods
- Synthetic routes for Compound X involve several steps, starting from readily available precursors.
- One common method involves the condensation of appropriate building blocks to form the imidazo[1,5-b]pyridazine core.
- The reaction conditions typically include refluxing the reactants in suitable solvents with acid catalysts.
- Industrial production methods may vary, but efficient synthesis often relies on optimizing reaction parameters and scaling up the process.
Chemical Reactions Analysis
- Compound X can undergo various reactions:
Oxidation: Oxidative processes can modify its functional groups.
Reduction: Reduction reactions may alter its stereochemistry or reduce specific functional groups.
Substitution: Substituting specific atoms or groups can lead to derivatives with distinct properties.
- Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).
- Major products depend on the specific reaction conditions and the substituents present in Compound X.
Scientific Research Applications
- Chemistry: Compound X serves as a valuable synthetic intermediate for designing novel molecules.
- Biology: Researchers explore its potential as an anti-inflammatory agent or a modulator of cellular pathways.
- Medicine: Investigations focus on its pharmacological properties, such as anticancer or antimicrobial effects.
- Industry: Some applications involve using derivatives of Compound X in materials science or drug development.
Mechanism of Action
- Compound X likely interacts with specific molecular targets within cells.
- It may affect signaling pathways, enzyme activity, or gene expression.
- Further studies are needed to unravel its precise mechanism of action.
Comparison with Similar Compounds
- Compound X shares structural features with related diterpenoids.
- Its uniqueness lies in the specific arrangement of functional groups and the fused imidazo[1,5-b]pyridazine ring.
- Similar compounds include other diterpenoids with diverse biological activities.
Properties
Molecular Formula |
C22H23N5O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-(7-amino-2-oxo-5-phenyl-3,4-dihydro-1H-imidazo[1,5-b]pyridazin-3-yl)-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H23N5O2/c1-13-8-9-17(10-14(13)2)24-19(28)12-16-11-18-20(15-6-4-3-5-7-15)25-22(23)27(18)26-21(16)29/h3-10,16H,11-12H2,1-2H3,(H2,23,25)(H,24,28)(H,26,29) |
InChI Key |
ZXYWQHDSXBYZJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2CC3=C(N=C(N3NC2=O)N)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-dimethyl-12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11035372.png)
![N-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11035377.png)
![N-(2-fluoro-4-methylphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11035388.png)
![(2E)-3-(4-chlorophenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B11035396.png)

![4-Amino-7-(4-fluorophenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11035412.png)
![6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11035417.png)
![N-[3-(3-Methylpiperidino)propyl]acrylamide](/img/structure/B11035418.png)

![9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11035429.png)

![(1Z)-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035445.png)
![dimethyl 2-{1-[(3-chlorophenyl)carbamoyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11035453.png)
